molecular formula C14H17ClN2O4S B5202783 N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5202783
M. Wt: 344.8 g/mol
InChI Key: RZNBBQXUGWILIM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a tert-butyl group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the thiazolidinone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more highly functionalized benzamide, while reduction could produce a simpler derivative with fewer functional groups.

Scientific Research Applications

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiazolidinone-containing molecules. Examples include:

Uniqueness

What sets N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c1-14(2,3)16-13(19)10-8-9(4-5-11(10)15)17-12(18)6-7-22(17,20)21/h4-5,8H,6-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNBBQXUGWILIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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